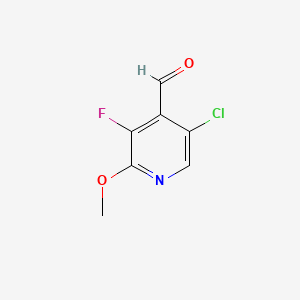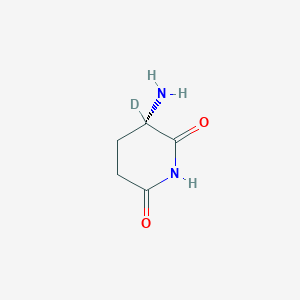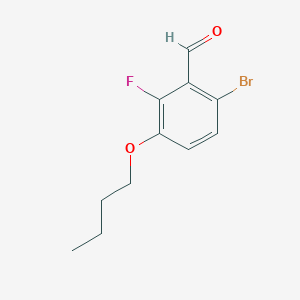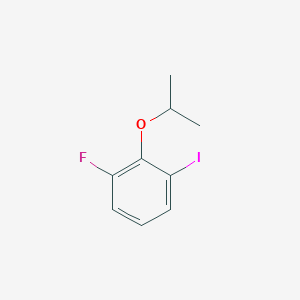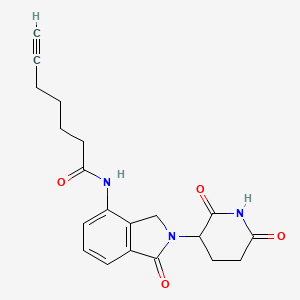
2-Cyclobutylmethanesulfonylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutylmethanesulfonylacetic acid is an organic compound characterized by the presence of a cyclobutyl group attached to a methanesulfonylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutylmethanesulfonylacetic acid typically involves the following steps:
Formation of Cyclobutylmethanesulfonyl Chloride: This is achieved by reacting cyclobutylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine.
Carboxylation: The cyclobutylmethanesulfonyl chloride is then subjected to carboxylation using carbon dioxide in the presence of a catalyst like palladium to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Cyclobutylmethanesulfonylacetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
科学的研究の応用
2-Cyclobutylmethanesulfonylacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclobutylmethanesulfonylacetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to various biological and chemical effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
Cyclobutylmethanesulfonyl Chloride: A precursor in the synthesis of 2-Cyclobutylmethanesulfonylacetic acid.
Methanesulfonylacetic Acid: Lacks the cyclobutyl group but shares similar chemical properties.
Cyclobutylacetic Acid: Contains the cyclobutyl group but lacks the sulfonyl moiety.
特性
分子式 |
C7H12O4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
2-(cyclobutylmethylsulfonyl)acetic acid |
InChI |
InChI=1S/C7H12O4S/c8-7(9)5-12(10,11)4-6-2-1-3-6/h6H,1-5H2,(H,8,9) |
InChIキー |
CDSUTYNLZDVXTI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CS(=O)(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


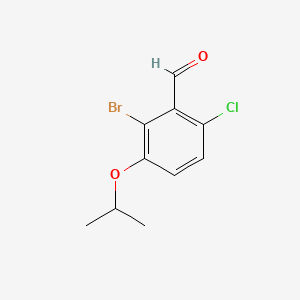
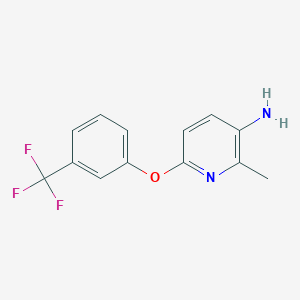
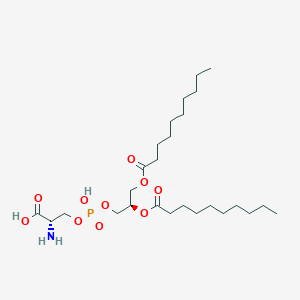
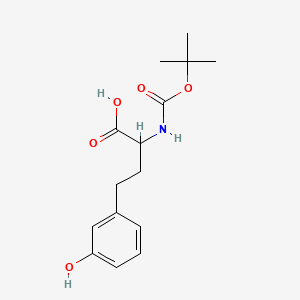
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
